molecular formula C8H6F2OS B6315932 2,4-Difluoro-3-(methylthio)benzaldehyde CAS No. 1891309-76-4

2,4-Difluoro-3-(methylthio)benzaldehyde

Cat. No.: B6315932
CAS No.: 1891309-76-4
M. Wt: 188.20 g/mol
InChI Key: PAIGJDQDODYNFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-3-(methylthio)benzaldehyde is an organic compound with the molecular formula C8H6F2OS. It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzaldehyde core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(methylthio)benzaldehyde typically involves the introduction of fluorine atoms and a methylthio group onto a benzaldehyde ring. One common method includes the reaction of 2,4-difluorobenzaldehyde with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoro-3-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Difluoro-3-(methylthio)benzaldehyde exerts its effects depends on its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. The methylthio group can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

    2,4-Difluorobenzaldehyde: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    3-(Methylthio)benzaldehyde: Lacks the fluorine atoms, which can affect its reactivity and interactions with biological targets.

    2,4-Difluoro-3-(methylthio)benzoic acid: An oxidized form of the compound with different chemical properties

Uniqueness: 2,4-Difluoro-3-(methylthio)benzaldehyde is unique due to the combination of fluorine atoms and a methylthio group on the benzaldehyde ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2,4-difluoro-3-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-8-6(9)3-2-5(4-11)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIGJDQDODYNFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.